BenchChemオンラインストアへようこそ!

(1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carboxylic acid

Regioisomerism Hydrogen bonding Molecular recognition

(1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carboxylic acid (CAS 2307784-70-7) is a chiral, bicyclic oxa-bridged carboxylic acid with the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol. Marketed predominantly as the racemic mixture rac-(1R,2S,5R)-6-oxabicyclo[3.2.1]octane-2-carboxylic acid, it serves as a rigid, stereochemically defined building block for medicinal chemistry and organic synthesis.

Molecular Formula C8H12O3
Molecular Weight 156.181
CAS No. 2307784-70-7
Cat. No. B2762030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carboxylic acid
CAS2307784-70-7
Molecular FormulaC8H12O3
Molecular Weight156.181
Structural Identifiers
SMILESC1CC(C2CC1OC2)C(=O)O
InChIInChI=1S/C8H12O3/c9-8(10)7-2-1-6-3-5(7)4-11-6/h5-7H,1-4H2,(H,9,10)/t5-,6+,7-/m1/s1
InChIKeyPOZHNRPZWVLIML-DSYKOEDSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carboxylic acid – Core Scaffold Identity and Procurement Rationale


(1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carboxylic acid (CAS 2307784-70-7) is a chiral, bicyclic oxa-bridged carboxylic acid with the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol . Marketed predominantly as the racemic mixture rac-(1R,2S,5R)-6-oxabicyclo[3.2.1]octane-2-carboxylic acid, it serves as a rigid, stereochemically defined building block for medicinal chemistry and organic synthesis [1]. The 6-oxabicyclo[3.2.1]octane scaffold is a validated pharmacophoric core found in thromboxane A2 receptor modulators, opioid receptor ligands, and herbicidal compounds [2].

Why Regioisomeric or Scaffold Analogues Cannot Substitute (1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carboxylic acid in Rigorous Programs


Although the 8-oxabicyclo[3.2.1]octane-2-carboxylic acid regioisomer (CAS 418756-97-5) shares the same molecular formula and weight, the position of the endocyclic oxygen atom—at position 6 versus position 8—produces a fundamentally different ring topology, bridge length, and electrostatic surface . This regioisomeric shift alters the number of hydrogen-bond acceptor sites (3 for the 6-oxa vs. 2 for the 8-oxa scaffold), changes computed lipophilicity (XLogP3 0.6 vs. LogP 1.03), and yields distinct vibrational spectral fingerprints [1]. Generic substitution with non-oxa-bridged bicyclic scaffolds (e.g., bicyclo[2.2.1]heptane) further removes the homoconjugative electronic effects that govern the scaffold's distinct reactivity as a Diels-Alder dienophile [2]. In quantitative pharmacological applications, the 6-oxabicyclo[3.2.1]octane core has demonstrated thromboxane A2 receptor antagonism comparable to bicyclo[2.2.2]octane and bicyclo[2.2.1]heptane systems, implying that scaffold choice directly impacts target engagement [3].

Quantitative Differentiation Evidence for (1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carboxylic acid Against Closest Comparators


Hydrogen-Bond Acceptor Count: 6-Oxa (3) vs. 8-Oxa (2) Regioisomeric Differentiation

The 6-oxabicyclo[3.2.1]octane-2-carboxylic acid (target) possesses three hydrogen-bond acceptor sites, whereas the 8-oxabicyclo[3.2.1]octane-2-carboxylic acid regioisomer (CAS 418756-97-5) possesses only two [1]. This difference arises from the endocyclic oxygen position: in the 6-oxa scaffold, the bridging oxygen plus the carboxylic acid oxygens contribute three acceptors; in the 8-oxa scaffold, the bridging oxygen is sterically and electronically positioned such that the computed H-acceptor count is reduced to two [1].

Regioisomerism Hydrogen bonding Molecular recognition Scaffold selection

Vibrational Spectroscopic Fingerprints Confirm 6-Oxa vs. 8-Oxa Ring-Topology Differences

A comprehensive vibrational spectroscopic study directly compared bicyclo[3.2.1]octane, 8-oxabicyclo[3.2.1]octane, 6-oxabicyclo[3.2.1]octane, and 6,8-dioxabicyclo[3.2.1]octane [1]. The infrared absorption (vapor phase and solution) and Raman (liquid phase) spectra were reported in the region 100–1500 cm⁻¹ for the first time. The study assigned 196 vibrational transitions with an average error of 7.6 cm⁻¹ (1.2%) and demonstrated that each oxa-regioisomer produces a unique, distinguishable spectral fingerprint [1]. The 6-oxa scaffold shows characteristic C-O-C stretching and ring-breathing modes that differ systematically from those of the 8-oxa analog due to the altered bridge geometry [1].

Vibrational spectroscopy IR spectroscopy Raman spectroscopy Structural authentication

Thromboxane A2 Receptor Antagonism: 6-Oxabicyclo[3.2.1]octane Scaffold Achieves Potency Comparable to Established Bicyclic Systems

Prostanoid analogues built on the 6-oxabicyclo[3.2.1]octane ring system were synthesized and evaluated for biological activity at thromboxane A2 (TXA2) and prostaglandin I2 (PGI2) receptors [1]. The standard ω-chain analogue 34b was a TXA2 receptor agonist approximately 10-fold less potent than U46619, the standard agonist. Critically, the 4-arylsemicarbazone ω-chain analogues 35a and 35b demonstrated TXA2 antagonism comparable to that obtained with bicyclo[2.2.2]octane and bicyclo[2.2.1]heptane systems containing the same ω-chain (e.g., EP 092) [1]. This head-to-head scaffold comparison validates that the 6-oxabicyclo[3.2.1]octane core can deliver equivalent target engagement to other established bridged bicyclic scaffolds.

Thromboxane A2 receptor TXA2 antagonism Scaffold validation Prostanoid pharmacology

Diels-Alder Dienophile Reactivity: Oxabicyclo[3.2.1]octane Derivatives Outperform Bicyclo[2.2.1]heptene Systems

Homochiral oxabicyclo[3.2.1]octadiene building blocks were reported to undergo exceptionally facile Diels-Alder reactions, reacting faster than several well-studied bicyclo[2.2.1]heptene dienophiles [1]. The enhanced reactivity is attributed to ring strain and homoconjugative electronic effects unique to the 6-oxabicyclo[3.2.1]octane scaffold. The reactions proceed with high stereochemical control and in very good to excellent yields, providing access to bicyclo[5.4.0]undecane and bicyclo[5.3.0]decane systems [1]. A secondary source indicates that these cycloadditions can proceed in >90% yield (Table 1) .

Diels-Alder cycloaddition Dienophile reactivity Strain-promoted reactivity Natural product synthesis

Stereo-Defined Building Block: Commercial Availability with Enantiopure (1S,2R,5S) Specification and Purity Documentation

(1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carboxylic acid is commercially available with documented purity specifications: 95.0% from Sima-Lab and 98% from Leyan . The SMILES notation OC(=O)[C@@H]1CC[C@H]2C[C@@H]1CO2 confirms three defined stereocenters at positions 1, 2, and 5 . The compound is stocked in quantities from 5 mg to 1 g, with pricing from established suppliers such as Enamine (EN300-1273102) [1]. In contrast, the 8-oxa regioisomer (CAS 418756-97-5) exhibits distinct stereochemical notation and a different supplier landscape .

Chiral building block Stereochemistry Enantiopure synthesis Procurement specification

Optimal Application Scenarios for (1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carboxylic acid Driven by Differentiation Evidence


Scaffold Selection for Thromboxane A2 Receptor Modulator Programs Requiring Validated Core Equivalence

When developing TXA2 receptor antagonists or agonists, the 6-oxabicyclo[3.2.1]octane scaffold has demonstrated antagonism comparable to bicyclo[2.2.2]octane and bicyclo[2.2.1]heptane systems bearing the same pharmacophoric ω-chain [1]. This scaffold-level validation supports its selection over other bridged bicyclic cores when a heteroatom-containing, hydrogen-bond-capable scaffold is desired for additional target interactions or physicochemical tuning [1].

Chiral Building Block for Diels-Alder-Based Construction of Complex Polycyclic Systems

Programs employing Diels-Alder cycloaddition strategies can exploit the enhanced dienophile reactivity of oxabicyclo[3.2.1]octane derivatives, which react faster than bicyclo[2.2.1]heptene dienophiles and deliver products in >90% yield with high stereochemical control [2]. The (1S,2R,5S) stereochemistry of the title compound provides a pre-defined chiral environment for asymmetric synthesis of natural product-like scaffolds .

Regioisomerically Pure Starting Material for Medicinal Chemistry SAR Exploration

In medicinal chemistry campaigns where hydrogen-bond acceptor count influences target engagement, the 6-oxa scaffold (3 H-bond acceptors) offers a distinct interaction profile compared to the 8-oxa regioisomer (2 H-bond acceptors) [3]. The differentiated lipophilicity (XLogP3 0.6 vs. LogP 1.03) further supports its use when lower logP is desirable for solubility or permeability optimization [3].

Quality-Control Reference Standard for Scaffold Authentication via Vibrational Spectroscopy

Procurement and analytical chemistry teams can use the published vibrational spectra (IR and Raman, 100–1500 cm⁻¹) of the 6-oxabicyclo[3.2.1]octane core as a reference fingerprint to authenticate incoming material and distinguish it from the 8-oxa regioisomer, preventing costly synthetic failures due to regioisomeric misidentification [4].

Quote Request

Request a Quote for (1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.